molecular formula C10H14O4 B8295856 2,3,6-Trimethoxy-4-methylphenol

2,3,6-Trimethoxy-4-methylphenol

Cat. No. B8295856
M. Wt: 198.22 g/mol
InChI Key: OKIUHFUMJVLVPK-UHFFFAOYSA-N
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Patent
US09089605B2

Procedure details

The second step in the synthesis of E3330 is the most problematic, where the Ullmann-type methanolysis of 2,3,6-tribromo-4-methylphenol (5) results in multiple reduction byproducts that are not disclosed in the literature.13,14 The optimized Ullmann conditions in our hands result in a mixture of 4-methyl-2,3,6-trimethoxyphenol (11, 75-85%), 2,6-dimethoxy-4-methylphenol (12, 10-15%), and 2,5-dimethoxy-4-methylphenol (13, 5-10%). (Scheme 2) The resulting phenols are alkylated to generate 2,3,4,5-tetramethoxytoluene (6) and the two trimethoxytoluenes (14 and 15). The isolated yield is considerably lower than the observed conversion by NMR, and removal of the two reaction sideproducts is necessary because both lead to E3330 derivatives missing crucial methoxy substituents.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCCCCCCC/C(/C(O)=O)=C\[C:12]1[C:18](=[O:19])[C:17]([O:20]C)=[C:16]([O:22][CH3:23])[C:14](=O)[C:13]=1[CH3:24].Br[C:29]1C(Br)=C(C)C=C(Br)[C:30]=1[OH:38]>CC1C=C(OC)C(O)=C(OC)C=1OC>[CH3:23][O:22][C:16]1[CH:14]=[C:13]([CH3:24])[CH:12]=[C:18]([O:19][CH3:29])[C:17]=1[OH:20].[CH3:23][O:22][C:16]1[CH:14]=[C:13]([CH3:24])[C:12]([O:38][CH3:30])=[CH:18][C:17]=1[OH:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCC/C(=C\C1=C(C(=O)C(=C(C1=O)OC)OC)C)/C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC(=C1Br)C)Br)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC1=C(C(=C(C(=C1)OC)O)OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
results in multiple reduction byproducts that

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=CC(=C1)C)OC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
COC1=C(C=C(C(=C1)C)OC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09089605B2

Procedure details

The second step in the synthesis of E3330 is the most problematic, where the Ullmann-type methanolysis of 2,3,6-tribromo-4-methylphenol (5) results in multiple reduction byproducts that are not disclosed in the literature.13,14 The optimized Ullmann conditions in our hands result in a mixture of 4-methyl-2,3,6-trimethoxyphenol (11, 75-85%), 2,6-dimethoxy-4-methylphenol (12, 10-15%), and 2,5-dimethoxy-4-methylphenol (13, 5-10%). (Scheme 2) The resulting phenols are alkylated to generate 2,3,4,5-tetramethoxytoluene (6) and the two trimethoxytoluenes (14 and 15). The isolated yield is considerably lower than the observed conversion by NMR, and removal of the two reaction sideproducts is necessary because both lead to E3330 derivatives missing crucial methoxy substituents.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCCCCCCC/C(/C(O)=O)=C\[C:12]1[C:18](=[O:19])[C:17]([O:20]C)=[C:16]([O:22][CH3:23])[C:14](=O)[C:13]=1[CH3:24].Br[C:29]1C(Br)=C(C)C=C(Br)[C:30]=1[OH:38]>CC1C=C(OC)C(O)=C(OC)C=1OC>[CH3:23][O:22][C:16]1[CH:14]=[C:13]([CH3:24])[CH:12]=[C:18]([O:19][CH3:29])[C:17]=1[OH:20].[CH3:23][O:22][C:16]1[CH:14]=[C:13]([CH3:24])[C:12]([O:38][CH3:30])=[CH:18][C:17]=1[OH:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCC/C(=C\C1=C(C(=O)C(=C(C1=O)OC)OC)C)/C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC(=C1Br)C)Br)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC1=C(C(=C(C(=C1)OC)O)OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
results in multiple reduction byproducts that

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=CC(=C1)C)OC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
COC1=C(C=C(C(=C1)C)OC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.